3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol
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Overview
Description
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the third position.
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly in processes such as cell growth and angiogenesis.
Mode of Action
Similar compounds like [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of cells by interacting with their targets . For instance, compound 17l, a [1,2,4]triazolo[4,3-a]pyrazine derivative, was found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Similar compounds have shown to affect the c-met and vegfr-2 signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and angiogenesis.
Result of Action
Similar compounds like [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown to inhibit the growth of cells in a dose-dependent manner and induce apoptosis .
Biochemical Analysis
Biochemical Properties
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has been shown to interact with a variety of enzymes and proteins . For instance, it has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions is likely due to the ability of the triazole ring to bind to the biological system .
Cellular Effects
In terms of cellular effects, this compound has been shown to have antiproliferative activities against various cell lines . It has been found to inhibit the growth of A549 cells in a dose-dependent manner, and induce late apoptosis of these cells . It also influences cell function by inhibiting the expression of c-Met and VEGFR-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking and dynamics simulation studies have indicated that this compound can bind to c-Met and VEGFR-2 proteins, similar to the lead compound foretinib .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits satisfactory activity compared with the lead compound foretinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this compound suitable for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and possibly cancer.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its reactivity and potential for further functionalization, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-5-3-4-9(8-10)12-14-13-11-6-1-2-7-15(11)12/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKMEZZKGQJPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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